![molecular formula C12H17ClN2O B2701084 4-(piperidin-3-yl)benzamide HCl CAS No. 1337644-09-3](/img/structure/B2701084.png)
4-(piperidin-3-yl)benzamide HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-3-yl)benzamide HCl, also known as 4-PBA, is an organic compound that is widely used in the scientific research field. It is a derivative of piperidine and is a potent inhibitor of the enzyme histone deacetylase (HDAC). 4-PBA has been extensively studied for its potential applications in medicine, biochemistry, and cell biology.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Studies on compounds structurally related to "4-(piperidin-3-yl)benzamide HCl" have revealed insights into their metabolism and pharmacokinetics. For instance, the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients was investigated to identify its main metabolic pathways. The study found that Flumatinib is predominantly metabolized by amide bond cleavage, leading to the formation of a carboxylic acid and an amine, suggesting a potential role of "this compound" related compounds in drug metabolism pathways (Gong et al., 2010).
Antimicrobial Activities
The synthesis and bioactivity study of novel benzamides and their metal complexes have been explored for antimicrobial applications. Specifically, derivatives of benzamides, including those related to "this compound," have shown significant in vitro antibacterial activity against various bacterial strains, suggesting their potential as antimicrobial agents (Khatiwora et al., 2013).
Therapeutic Potentials
Several studies have focused on the therapeutic potentials of compounds structurally related to "this compound." For example, the synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were reported, identifying potent and selective inhibitors of the presynaptic choline transporter, highlighting their significance in developing treatments for disorders related to cholinergic dysfunction (Bollinger et al., 2015).
Furthermore, derivatives of "this compound" have been evaluated for their anti-fatigue effects, demonstrating enhanced forced swimming capacity in mice, which may indicate potential applications in addressing fatigue-related conditions (Wu et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 4-(Piperidin-3-yl)benzamide HCl is the Hypoxia-inducible factor 1 (HIF-1), an important transcription factor that targets a series of adaptation genes under hypoxic conditions . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . It also upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of HIF-1α protein and downstream target gene p21, and the upregulation of cleaved caspase-3, which promotes tumor cells apoptosis .
Action Environment
The action of this compound is influenced by environmental factors such as hypoxia. The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors .
Eigenschaften
IUPAC Name |
4-piperidin-3-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-9(4-6-10)11-2-1-7-14-8-11;/h3-6,11,14H,1-2,7-8H2,(H2,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCGMYITTLXSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.